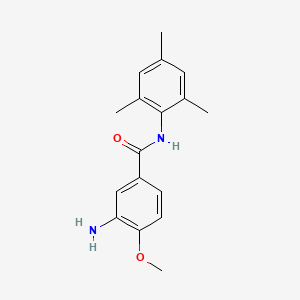![molecular formula C9H12F2O B13006864 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is a chemical compound with the molecular formula C9H14F2O. It is characterized by a spirocyclic structure with two fluorine atoms attached to the heptane ring. This compound is primarily used in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde typically involves the reaction of 6,6-difluorospiro[3.3]heptane with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Replacement of the aldehyde group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acid.
Reduction: 2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include metabolic processes, signal transduction, and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride
- 6,6-Difluorospiro[3.3]heptan-2-ol
- 6,6-Difluorospiro[3.3]heptan-2-yl}methanol
Uniqueness
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde is unique due to its specific spirocyclic structure and the presence of two fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C9H12F2O |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2-(2,2-difluorospiro[3.3]heptan-6-yl)acetaldehyde |
InChI |
InChI=1S/C9H12F2O/c10-9(11)5-8(6-9)3-7(4-8)1-2-12/h2,7H,1,3-6H2 |
Clave InChI |
CPXJVMMBTCPYMV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC12CC(C2)(F)F)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Ethyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B13006781.png)
![tert-Butyl9-cyano-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13006786.png)
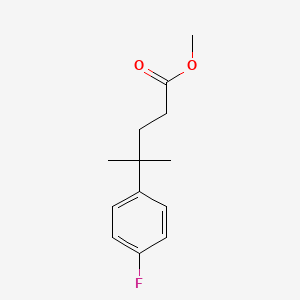
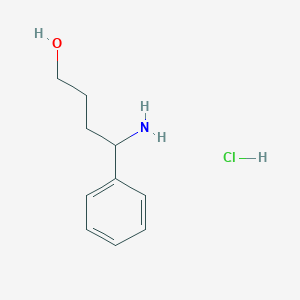
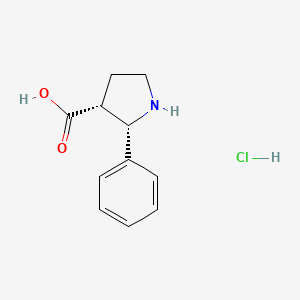
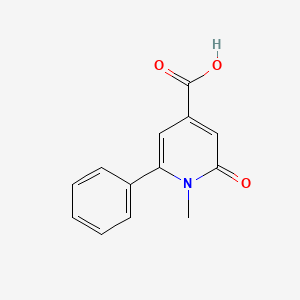
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
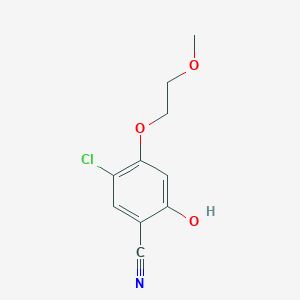
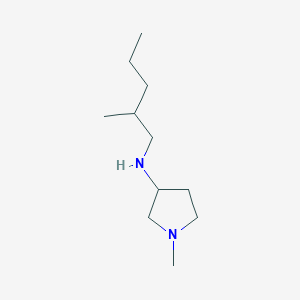
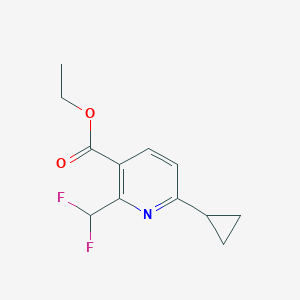
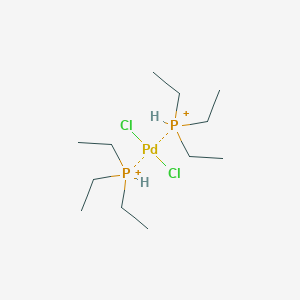
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
